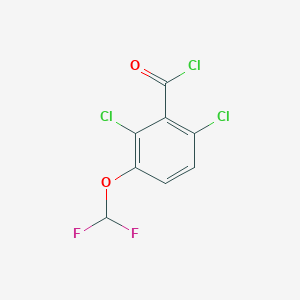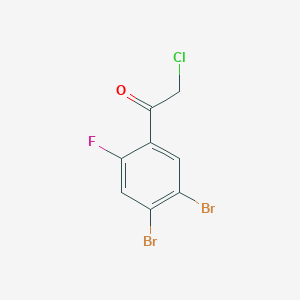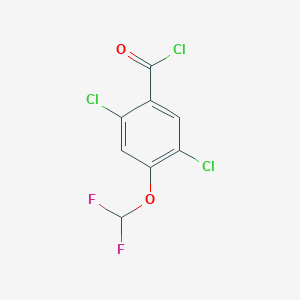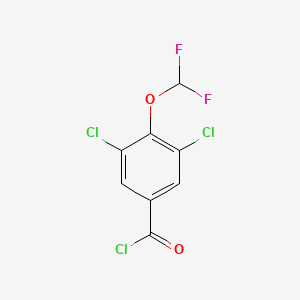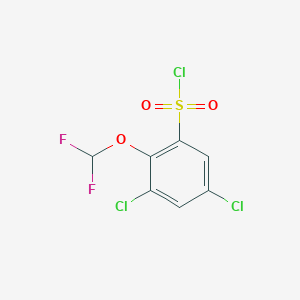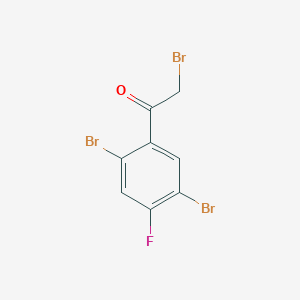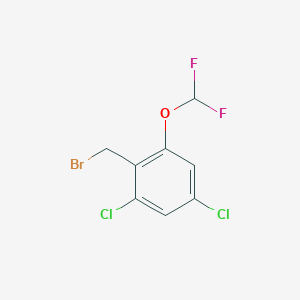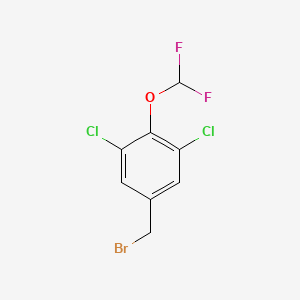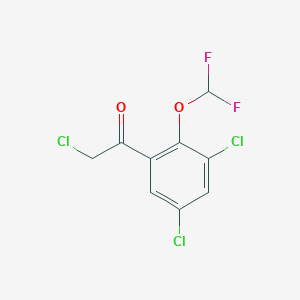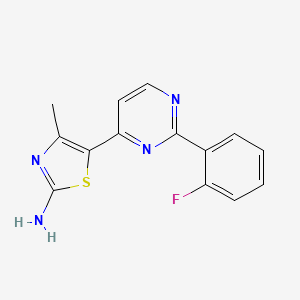
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine” is characterized by the presence of a pyrimidine ring, a thiazole ring, and a fluorophenyl group. The exact 3D structure and conformation could not be found in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine” is 286.33 g/mol. Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research by Dengale et al. (2019) explored derivatives similar to the target compound for their antimicrobial properties. They synthesized compounds including 5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine, which exhibited significant antibacterial and antifungal activities in vitro (Dengale et al., 2019).
Fungicidal Activity
Aiping Liu et al. (2023) discovered HNPC-A9229, a compound with a pyrimidin-4-amine base, demonstrating potent fungicidal activity. This research highlights the potential use of similar compounds in developing novel fungicides (Liu et al., 2023).
Antitumor Properties
Becan and Wagner (2008) identified derivatives of 3-phenylthiazolo[4,5-d]pyrimidin-2-thiones, including 7-chloro-5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-3H-thiazolo[4,5-d]pyrinimidine-2-thione, as having significant antitumor activities against human tumor cell lines (Becan & Wagner, 2008).
Quantum Chemical Characterization
Traoré et al. (2017) conducted quantum chemical studies on similar pyrimidine derivatives to identify hydrogen bonding sites, providing insights into the chemical reactivity and potential pharmaceutical applications of these compounds (Traoré et al., 2017).
Crystal Structure and DFT Studies
Murugavel et al. (2014) analyzed a compound structurally similar to the target compound, providing detailed information about its molecular structure and electronic properties. This research aids in understanding the biological activity of such compounds (Murugavel et al., 2014).
Cyclin-Dependent Kinase Inhibitors
Fathalla et al. (2012) studied pyrimidine derivatives as potential cyclin-dependent kinase 2 inhibitors, a crucial target in cancer therapy. Their research involved designing and testing compounds for anti-proliferative activity against cancer cell lines (Fathalla et al., 2012).
Radiosensitizing Effect in Cancer Therapy
Jung et al. (2019) investigated derivatives of N-phenylpyrimidin-2-amine for their potential as radiosensitizers in cancer therapy. They identified compounds that significantly increased cell cycle arrest and enhanced the effectiveness of radiotherapy (Jung et al., 2019).
Zukünftige Richtungen
The future directions for “5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, making them an area of interest for future research .
Eigenschaften
IUPAC Name |
5-[2-(2-fluorophenyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-8-12(20-14(16)18-8)11-6-7-17-13(19-11)9-4-2-3-5-10(9)15/h2-7H,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXDDTNROBNBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



